molecular formula C22H14ClNO B2716246 (2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile CAS No. 701240-76-8

(2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile

Cat. No.: B2716246
CAS No.: 701240-76-8
M. Wt: 343.81
InChI Key: PGQDMNKXXYRPSF-JXAWBTAJSA-N
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Description

The compound (2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile is an α,β-unsaturated nitrile featuring a conjugated system with a 4-chlorophenyl group, a naphthalenyl moiety substituted with a propargyloxy group, and a cyano (C≡N) functional group. The E-configuration of the double bond ensures planar geometry, facilitating π-π interactions and electronic delocalization.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2-prop-2-ynoxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO/c1-2-13-25-22-12-9-17-5-3-4-6-20(17)21(22)14-18(15-24)16-7-10-19(23)11-8-16/h1,3-12,14H,13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQDMNKXXYRPSF-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile , also known by its IUPAC name, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a chlorophenyl group and a prop-2-yn-1-yloxy naphthalene moiety. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 5-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde under basic conditions to form an intermediate, followed by cyclization to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, influencing various signaling pathways including:

  • Signal Transduction Pathways : Modulating cellular responses to external signals.
  • Metabolic Pathways : Affecting the metabolism of cells.
  • Gene Expression Regulation : Influencing the transcription of specific genes.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including MGC-803 and HeLa cells .

CompoundIC50 (µM)Cell LineActivity Description
Compound A10MGC-803Inhibits proliferation by 50%
Compound B15HeLaInduces apoptosis
(Target Compound)TBDTBDTBD

Anti-inflammatory Effects

In related studies, compounds with similar functional groups have demonstrated anti-inflammatory properties. For example, they can inhibit the production of pro-inflammatory cytokines in activated microglia, potentially offering neuroprotective effects in models of neuroinflammation .

Study on Neuroinflammation

A recent study investigated the anti-inflammatory effects of a compound structurally related to (2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enetrile in a mouse model of Parkinson's disease. The results indicated that treatment significantly reduced microglial activation and pro-inflammatory markers, suggesting a protective role against neurodegeneration .

Antiviral Activity

Another area of interest is the antiviral potential of related compounds. In vitro studies have shown that certain derivatives can inhibit viral replication by targeting specific pathways involved in nucleotide biosynthesis, which is crucial for viral propagation .

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics make it a candidate for the development of new pharmaceutical agents. Its ability to interact with biological targets can be exploited in drug design, particularly in the development of anticancer agents due to its potential to inhibit specific enzymes involved in tumor growth.

Case Study: Anticancer Activity

Research has shown that derivatives of similar structures exhibit significant anticancer properties. For instance, studies on compounds with similar naphthalene and phenyl moieties have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Material Science

Due to its unique chemical structure, (2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile can be utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Applications

Research indicates that compounds with similar conjugated systems can enhance the efficiency of OLEDs by improving charge transport properties and light emission characteristics. The incorporation of halogen atoms, such as chlorine, can also modify the electronic properties, making them suitable for specific applications in optoelectronics .

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis, particularly in the formation of complex organic molecules through reactions such as nucleophilic substitution and cross-coupling reactions.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionBase-catalyzed at room temperature85
Cross-CouplingPd-catalyzed reaction75

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated nitrile group enables participation in [3+2] and [4+2] cycloadditions:

  • 1,3-Dipolar Cycloaddition : Reacts with diazo compounds (e.g., ethyl diazoacetate) to form pyrazole derivatives under Rh-catalyzed conditions .

  • Diels-Alder Reaction : The electron-deficient nitrile acts as a dienophile, reacting with conjugated dienes (e.g., furan) to yield six-membered cycloadducts .

Table 1: Cycloaddition Conditions and Outcomes

Reaction TypeConditionsProductYieldSource
1,3-Dipolar CycloadditionRhCl₃, EtOH, 80°C, 12 hPyrazole derivatives70–85%
Diels-AlderToluene, reflux, 24 hCyclohexene nitriles60–75%

Hydrogenation and Reduction

Selective reduction of functional groups is feasible:

  • C=C Bond Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, EtOAc) saturates the α,β-unsaturated nitrile to a propane nitrile derivative .

  • Nitrile Reduction : LiAlH₄ reduces the nitrile to a primary amine, while partial reduction with NaBH₄/CuCl₂ yields an aldehyde .

Table 2: Reduction Pathways

Target GroupReagent/ConditionsProductSelectivitySource
C=C BondH₂ (1 atm), Pd/C, EtOAc, 25°C2-(4-Chlorophenyl)propanenitrile>95%
NitrileLiAlH₄, THF, 0°C → RT, 6 hPrimary amine derivative80–90%

Nucleophilic Additions

The electron-deficient double bond undergoes Michael additions:

  • Amine Addition : Primary amines (e.g., benzylamine) add to the β-position in EtOH/H₂O at 50°C .

  • Thiol Conjugation : Thiophenol reacts via thio-Michael addition under basic conditions (K₂CO₃, DMF) .

Key Example :

(2E)-...prop-2-enenitrile+PhSHK₂CO₃, DMFβ-thiophenyl adduct (85% yield)[5]\text{(2E)-...prop-2-enenitrile} + \text{PhSH} \xrightarrow{\text{K₂CO₃, DMF}} \text{β-thiophenyl adduct (85\% yield)} \,[5]

Propargyl Ether Reactivity

The prop-2-yn-1-yloxy group participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles .

  • Oxidative Cleavage : RuO₄/NaIO₄ oxidizes the propargyl ether to a ketone .

Table 3: Propargyl Ether Transformations

ReactionConditionsProductYieldSource
CuAACCuSO₄, sodium ascorbate, H₂O/THF1,2,3-Triazole derivative90–95%
Oxidative CleavageRuCl₃/NaIO₄, CH₃CN/H₂O, 0°CNaphthyl ketone70%

Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:

  • Chlorine Displacement : Reacts with NaOH (200°C, DMSO) to form phenolic derivatives .

Mechanistic Insight :

Ar-Cl+OHΔAr-OH+Cl[1]\text{Ar-Cl} + \text{OH}^- \xrightarrow{\Delta} \text{Ar-OH} + \text{Cl}^- \,[1]

Photochemical Reactions

The naphthalene moiety facilitates [2+2] photocycloaddition with alkenes (e.g., ethylene) under UV light .

Example :

(2E)-...naphthalen-1-yl+CH₂=CH₂hνcyclobutane-fused product[7]\text{(2E)-...naphthalen-1-yl} + \text{CH₂=CH₂} \xrightarrow{h\nu} \text{cyclobutane-fused product} \,[7]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Naphthalenyl-Based Derivatives

Compounds with naphthalenyl substituents often exhibit enhanced aromatic stacking and photophysical properties. For example:

  • (2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (): Replaces the cyano group with a ketone and substitutes the propargyloxy with methoxy. The methylsulfanyl group increases lipophilicity (logP ≈ 3.5), while the methoxy group enhances electron donation, red-shifting UV-Vis absorption compared to the target compound’s cyano group, which is electron-withdrawing .
  • (2E)-3-(6-Methoxynaphthalen-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (): Similar to the above but with a 6-methoxy substituent. The methoxy position significantly alters molecular dipole moments and solubility (measured as ~0.1 mg/mL in DMSO) .

Chlorophenyl and Cyano Group Variations

  • (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (): Features dual chlorophenyl groups and an amino substituent. The additional chlorine atom increases molecular weight (289.16 g/mol) and density (1.345 g/cm³), while the amino group enables hydrogen bonding, contrasting with the target compound’s propargyloxy-naphthalenyl group .
  • (E)-3-[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(4-nitro-2-oxidanyl-phenyl)prop-2-enamide (): Shares the cyano and naphthalenyl groups but incorporates a nitro-oxidanylphenylamide. SCE) and acidity (pKa ≈ 8.2) .

Key Difference : The target compound lacks amide or nitro groups, likely reducing hydrogen-bonding capacity and oxidative instability compared to ’s analog .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Key Substituents Predicted logP Notable Properties Reference
(2E)-2-(4-Chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile C₂₀H₁₃ClN₂O Propargyloxy, cyano, 4-chlorophenyl 3.8 (est.) High rigidity, electron-deficient nitrile N/A
(2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one C₂₁H₁₈O₂S Methoxy, methylsulfanyl, ketone 3.5 Lipophilic, UV λₘₐₓ ≈ 320 nm
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile C₁₅H₁₀Cl₂N₂ Dual Cl, amino 4.1 High density (1.345 g/cm³), H-bond donor
(E)-3-[2-[(2-Chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(4-nitro-2-oxidanyl-phenyl)prop-2-enamide C₂₆H₁₈ClN₃O₄ Nitro, amide, cyano 2.9 Redox-active, acidic (pKa ≈ 8.2)

Research Findings and Implications

  • Electronic Effects: The cyano group in the target compound stabilizes the conjugated system via resonance, lowering LUMO energy (−1.8 eV estimated), making it reactive toward nucleophiles—a trait exploited in agrochemical precursors .
  • Biological Activity: Analogs like (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one () show antimicrobial activity (MIC ≈ 12.5 µg/mL against S. aureus), suggesting the target compound’s chlorophenyl and nitrile groups may confer similar bioactivity .
  • Synthetic Accessibility: Propargyloxy substituents are typically introduced via Williamson ether synthesis or Sonogashira coupling, while the nitrile group is added via Knoevenagel condensation—methods common in naphthalenyl derivatives .

Q & A

Basic: What are the optimal synthetic routes for (2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile?

Methodological Answer:
The synthesis involves two key steps:

Claisen-Schmidt Condensation: React 4-chlorophenylacetone with 2-(prop-2-yn-1-yloxy)naphthalene-1-carbaldehyde in ethanol under basic conditions (e.g., 20% KOH) at room temperature for 4–6 hours. This forms the α,β-unsaturated ketone intermediate .

Nitrile Introduction: Convert the ketone to the nitrile group via a nucleophilic substitution or cyanation reaction, using reagents like TMSCN (trimethylsilyl cyanide) or KCN in the presence of a Lewis acid catalyst.
Propargylation Step: The prop-2-yn-1-yloxy group on the naphthalene ring can be synthesized by reacting 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • FT-IR: Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the propargyl group, C≡N stretch at ~2220 cm⁻¹) .
    • NMR: ¹H NMR confirms the (E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-alkene protons). The prop-2-yn-1-yloxy protons appear as a triplet near δ 4.8 ppm .
  • X-ray Crystallography: Grow single crystals via slow evaporation (ethanol solvent). Use SHELXL for structure refinement and ORTEP-3 for visualization. Key metrics: R-factor < 0.05, mean C–C bond length ~1.4 Å .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

  • Computational Setup: Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilicity index > 1.5 eV suggests high reactivity).
  • Charge Distribution: Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the 4-chlorophenyl and nitrile groups, stabilizing the conjugated π-system .
  • Validation: Compare calculated IR/Raman spectra with experimental data to confirm accuracy (RMSD < 10 cm⁻¹) .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Data Collection: Ensure high-resolution (< 1.0 Å) data to minimize noise. Use a Rigaku XtaLAB Synergy diffractometer with Cu-Kα radiation.
  • Refinement: In SHELXL, apply TWIN/BASF commands for twinned crystals. For disordered propargyl groups, use PART/SUMP constraints. Validate with R1/wR2 convergence (< 5% discrepancy) .
  • Visualization: ORTEP-3 highlights thermal ellipsoids; anisotropic displacement parameters (ADPs) > 0.1 Ų indicate potential disorder .

Advanced: What experimental design principles apply to assessing its antimicrobial activity?

Methodological Answer:

  • Agar Dilution Method: Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton agar. Inoculate with S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • Controls: Include ciprofloxacin (positive control) and DMSO (negative control). Measure MIC (minimum inhibitory concentration) after 24-hour incubation at 37°C.
  • Data Analysis: Use Probit regression to calculate IC₅₀. Address false positives via repeat assays in triplicate .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., C–H···O/N) using Etter’s notation. For example, a D motif (donor-acceptor) forms chains via C–H···π interactions between naphthalene rings.
  • Packing Efficiency: Calculate void volume (e.g., PLATON) to assess density. A low void volume (< 5%) indicates tight packing driven by bifurcated H-bonds .

Advanced: What strategies mitigate limitations in stability studies during prolonged experiments?

Methodological Answer:

  • Degradation Control: Store solutions at –20°C under argon to prevent oxidation of the propargyl group. Monitor via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability: Use DSC (differential scanning calorimetry) to identify decomposition temperatures (> 200°C typical for nitriles). Adjust experimental durations to remain below this threshold .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs by varying substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering the propargyloxy position).
  • Biological Assays: Test against kinase enzymes (e.g., EGFR) using fluorescence polarization. Correlate IC₅₀ with steric/electronic parameters (Hammett σ values).
  • Statistical Modeling: Apply QSAR with descriptors like logP, polar surface area, and molar refractivity .

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